molecular formula C9H19N4O3P B11488215 Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester

Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester

Cat. No.: B11488215
M. Wt: 262.25 g/mol
InChI Key: DKSWXRHORULVMV-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphonic acid group and a diethyl ester group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester typically involves the reaction of appropriate phosphonic acid derivatives with diethyl esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain optimal reaction conditions, and advanced purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction could produce simpler phosphonic acid compounds.

Scientific Research Applications

Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, dimethyl ester
  • Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diisopropyl ester

Uniqueness

Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H19N4O3P

Molecular Weight

262.25 g/mol

IUPAC Name

1-cyano-2-(2-diethoxyphosphorylpropan-2-yl)guanidine

InChI

InChI=1S/C9H19N4O3P/c1-5-15-17(14,16-6-2)9(3,4)13-8(11)12-7-10/h5-6H2,1-4H3,(H3,11,12,13)

InChI Key

DKSWXRHORULVMV-UHFFFAOYSA-N

Isomeric SMILES

CCOP(=O)(C(C)(C)/N=C(\N)/NC#N)OCC

Canonical SMILES

CCOP(=O)(C(C)(C)N=C(N)NC#N)OCC

Origin of Product

United States

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